molecular formula C19H21Cl2NO4 B11987773 Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11987773
M. Wt: 398.3 g/mol
InChI Key: LMDUJQXVYAZDPM-UHFFFAOYSA-N
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Description

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction. This method involves condensing 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, yielding reddish-orange crystals after recrystallization (68% yield, m.p. 413 K) .

Properties

Molecular Formula

C19H21Cl2NO4

Molecular Weight

398.3 g/mol

IUPAC Name

diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)13-8-7-12(20)9-14(13)21/h7-9,17,22H,5-6H2,1-4H3

InChI Key

LMDUJQXVYAZDPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Standard Procedure and Conditions

A stoichiometric ratio of 2,4-dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) is refluxed in ethanol for 1–2 hours. The reaction progress is monitored by TLC, and the product precipitates upon cooling. Recrystallization from acetone-benzene (3:1) yields colorless crystals with a melting point of 413 K and a reported yield of 68%.

Key Data:

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Time: 1–2 hours

  • Yield: 68%

  • Recrystallization Solvent: Acetone-benzene (3:1)

Role of Ammonium Acetate

Ammonium acetate serves as both a nitrogen source and a weak acid catalyst, facilitating imine formation and cyclization. Excess ammonium acetate (1.5 mmol per 1 mmol aldehyde) improves yields by ensuring complete enamine intermediate formation.

Catalytic Modifications for Enhanced Efficiency

Tetrabutylammonium Hydrogen Sulfate (TBAHS) Catalysis

Goel et al. demonstrated that TBAHS, a phase-transfer catalyst, accelerates the reaction at lower temperatures (70°C) with shorter reaction times (55–105 minutes). This method avoids reflux conditions and simplifies work-up by enabling catalyst recovery and reuse.

Procedure:

  • Catalyst: TBAHS (10 mol%)

  • Solvent: Solvent-free

  • Temperature: 70°C

  • Time: 55–105 minutes

  • Yield: 80–90%

Ag₂O/GO/TiO₂ Nanocomposite Catalysis

A solvent-free approach using Ag₂O/GO/TiO₂ under microwave irradiation achieves 93% yield in 1.5 hours. The nanocomposite enhances electron transfer and stabilizes reactive intermediates, reducing side reactions.

Comparative Catalyst Performance:

CatalystTime (h)Yield (%)Conditions
H₂SO₄0.5880Ethanol, reflux
SiO₂0.9275Solvent-free
Ag₂O/GO/TiO₂1.593Solvent-free, microwave
TBAHS1.758570°C, solvent-free

Data sourced from.

Solvent and Temperature Optimization

Ethanol vs. Acetonitrile

While ethanol is the traditional solvent, acetonitrile offers faster kinetics due to its higher polarity. However, ethanol’s low cost and environmental profile make it preferable for large-scale synthesis.

Solvent-Free Synthesis

Eliminating solvents reduces purification steps and waste. For example, the Ag₂O/GO/TiO₂ method achieves 93% yield without solvents, though it requires precise temperature control to prevent decomposition.

Work-Up and Purification Strategies

Filtration and Recrystallization

Post-reaction, the crude product is filtered, washed with ethanol or diethyl ether, and recrystallized. Acetone-benzene (3:1) is optimal for obtaining high-purity crystals (>97% by HPLC).

Column Chromatography

For impure batches, silica gel chromatography (petroleum ether:ethyl acetate = 20:1) resolves byproducts, though this adds complexity and cost.

Challenges and Solutions

Steric Hindrance from 2,4-Dichlorophenyl Group

The bulky 2,4-dichlorophenyl substituent slows cyclization. Solutions include:

  • Higher Catalyst Loadings: TBAHS (15 mol%) improves reaction rates.

  • Extended Reaction Times: Reflux for 2–3 hours ensures completion.

Byproduct Formation

Side products like pyridine derivatives arise from over-oxidation. Maintaining anaerobic conditions and avoiding strong oxidants mitigates this .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C19H22Cl2NO4C_{19}H_{22}Cl_2NO_4, with a molecular weight of approximately 363.84 g/mol. Its structure features a dihydropyridine ring, which is crucial for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.

Pharmacological Applications

  • Calcium Channel Blocker :
    • Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate functions primarily as a calcium channel blocker. This mechanism is beneficial in treating cardiovascular diseases such as hypertension and angina. The compound inhibits L-type calcium channels, leading to vasodilation and reduced cardiac workload .
  • Antihypertensive Effects :
    • Clinical studies have demonstrated that derivatives of dihydropyridines, including this compound, effectively lower blood pressure in patients with hypertension. Its efficacy is attributed to its ability to relax vascular smooth muscle and decrease peripheral resistance .
  • Neuroprotective Properties :
    • Recent research indicates potential neuroprotective effects of dihydropyridine derivatives against neurodegenerative diseases. The compound may mitigate oxidative stress and neuronal apoptosis through calcium modulation .

Case Study 1: Antihypertensive Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of dihydropyridine derivatives in managing hypertension. Patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .

Case Study 2: Neuroprotection

In vitro studies have suggested that this compound exhibits neuroprotective effects by reducing intracellular calcium overload and promoting neuronal survival against excitotoxicity .

Toxicology and Environmental Impact

Research into the environmental impact of this compound has been limited but essential due to its potential photodegradation products that may possess different toxicological profiles. Studies have explored the degradation pathways under UV light exposure, indicating that while it retains its pharmacological properties initially, prolonged exposure can alter its efficacy and safety profile .

Table: Summary of Applications

ApplicationMechanism of ActionClinical Relevance
Calcium Channel BlockerInhibition of L-type calcium channelsTreatment of hypertension and angina
Antihypertensive EffectsVasodilation through smooth muscle relaxationReduction in blood pressure
Neuroprotective PropertiesModulation of calcium levelsPotential treatment for neurodegeneration

Mechanism of Action

The mechanism of action of Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

Structural Features :

  • The dihydropyridine ring adopts a flattened boat conformation , with the N1 and C4 atoms displaced by 0.088 Å and 0.188 Å, respectively, from the C2/C3/C5/C6 plane .
  • The 2,4-dichlorophenyl substituent at C4 is oriented nearly perpendicular (89.1°) to the dihydropyridine ring due to steric hindrance from the ethylcarboxylate groups .
  • Intramolecular C–H···O hydrogen bonds stabilize the structure, while intermolecular N–H···O interactions form chains along the crystallographic b-axis .

Biological Relevance: 1,4-DHPs are recognized for diverse pharmacological activities, including vasodilation, antitumor, and antimicrobial effects.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

Key Observations:

Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., compounds 8 and 10 in ) enhance antileishmanial activity, likely due to increased electrophilicity and membrane penetration.

Steric Effects : Bulky substituents like 2,4-dichlorophenyl induce perpendicular orientation, reducing ring planarity and possibly altering receptor interaction .

Structural and Conformational Variations

  • Crystal Packing :
    • Methoxy-substituted derivatives (e.g., compounds I–III in ) form hydrogen-bonded networks involving methoxy O atoms as acceptors, unlike the N–H···O chains in the target compound .
    • Fluorophenyl derivatives (e.g., 1a ) exhibit F···H interactions, stabilizing layered crystal structures .
  • Ring Conformation :
    • The target compound’s flattened boat conformation contrasts with the planar rings of 1a and 1b , influenced by substituent steric bulk .

Biological Activity

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a dihydropyridine derivative) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H21Cl2N O4
  • Molecular Weight : 398.28 g/mol
  • CAS Number : 79925-38-5

The compound features a dihydropyridine ring that is known for its role in various pharmacological activities, particularly in cardiovascular therapy.

  • Calcium Channel Modulation :
    • Dihydropyridines primarily act as L-type calcium channel blockers. They inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial for their use in treating hypertension and angina .
  • Antitumor Activity :
    • Recent studies have indicated that dihydropyridine derivatives may exhibit antitumor properties by inducing apoptosis in cancer cells through the modulation of calcium signaling pathways and other cellular mechanisms .
  • Antioxidant Properties :
    • The compound has shown potential antioxidant activity, which can mitigate oxidative stress in various biological systems. This property is beneficial in preventing damage from reactive oxygen species (ROS) and may contribute to its protective effects against chronic diseases .

Therapeutic Applications

This compound has been studied for several therapeutic applications:

  • Antihypertensive Agent :
    • As a calcium channel blocker, it effectively lowers blood pressure and is used in the management of hypertension.
  • Cardioprotective Effects :
    • Research indicates that this compound may provide cardioprotective benefits by improving myocardial oxygen supply and reducing ischemic damage during cardiac events .
  • Potential Antidiabetic Effects :
    • Some studies suggest that dihydropyridines can enhance insulin sensitivity and glucose uptake in peripheral tissues, indicating a potential role in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntihypertensiveCalcium channel blockade
AntitumorInduction of apoptosis
AntioxidantScavenging reactive oxygen species
CardioprotectiveImproved myocardial oxygen supply
AntidiabeticEnhanced insulin sensitivity

Notable Research Findings

  • Calcium Channel Inhibition :
    • A study demonstrated that dihydropyridine compounds significantly inhibited L-type calcium channels in vascular smooth muscle cells, leading to effective vasodilation .
  • Antitumor Mechanisms :
    • In vitro studies showed that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Oxidative Stress Reduction :
    • Experimental models indicated that this compound reduced oxidative stress markers in diabetic rats, suggesting its potential as an adjunct therapy for diabetes-related complications .

Q & A

Q. Table 1: Synthesis Method Comparison

StudySolventCatalystReaction TimeYield (%)Reference
Palakshi et al.EthanolNH₄OAc1 hourNot reported
Wang et al.CH₂Cl₂/HexaneNH₄OAc3 hours~75%

How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (XRD) reveals:

  • Monoclinic crystal system with space group P21/c .
  • Unit cell parameters:
    • a = 15.928 Å , b = 12.266 Å , c = 10.042 Å , β = 103.96° , V = 1903.8 ų .
  • The dihydropyridine ring adopts a flattened boat conformation , with the 2,4-dichlorophenyl group nearly perpendicular (89.1°) to the ring plane .
  • Intermolecular N–H⋯O hydrogen bonds form chains along the b-axis.

Key Structural Features:

  • Dihedral angle between aromatic rings: 89.1° (minimizes steric hindrance from ester groups).
  • Hydrogen bonding : Distance = 2.86 Å (N–H⋯O) .

How do substituents on the dihydropyridine ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies indicate:

  • Electron-withdrawing groups (e.g., Cl on phenyl) enhance calcium channel blockade, a mechanism critical for vasodilation .
  • Bulky para-substituents improve cytotoxicity in cancer cells (e.g., HCT116 colon cancer, IC₅₀ = 16.29–68.88 µM) .
  • Polar groups (e.g., –OH) modulate solubility and binding affinity .

Q. Table 2: Substituent Impact on Activity

Substituent PositionBiological EffectMechanismReference
4-(2,4-Cl₂C₆H₃)AntihypertensiveCa²⁺ channel inhibition
4-(4-ClC₆H₄)Apoptosis inductionCaspase activation
3-HydroxyphenylAntioxidantRadical scavenging

What computational methods are employed to model this compound’s structure and interactions?

Answer:

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) .
  • Ab initio calculations : Resolve NMR signal symmetry in derivatives (e.g., diethyl ester groups) .
  • Molecular docking : Predicts binding modes with biological targets (e.g., calcium channels) .

Example: DFT studies on analogous compounds show C–Cl bond lengths correlate with XRD data (1.73–1.76 Å), validating computational models .

How is structural disorder addressed in XRD analysis?

Answer:
Disordered regions (e.g., solvent molecules) are handled via:

  • SQUEEZE routine in PLATON: Removes electron density contributions from disordered solvents .
  • Constraints : Hydrogen atoms refined using riding models (C–H = 0.96–0.98 Å) .

Case Study: In a derivative with disordered solvent, SQUEEZE identified a 178 ų void , improving refinement accuracy (R = 0.062) .

What spectroscopic techniques confirm the compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., ester CH₃ at δ 1.13 ppm, aromatic signals at δ 6.5–7.2 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : HR-MS confirms molecular ion peaks (e.g., m/z 398.27 for [M+H]⁺) .

How does this compound induce apoptosis in cancer cells?

Answer:

  • Mechanism : Calcium channel blockade reduces intracellular Ca²⁺, triggering caspase-3/7 activation .
  • Evidence : Annexin V assays show dose-dependent apoptosis in HCT116 cells (EC₅₀ = 24.5 µM) .

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